molecular formula C9H14O3 B3015670 (5R,6S)-5-Methyl-6-propan-2-yloxane-2,4-dione CAS No. 2411179-45-6

(5R,6S)-5-Methyl-6-propan-2-yloxane-2,4-dione

Cat. No.: B3015670
CAS No.: 2411179-45-6
M. Wt: 170.208
InChI Key: PWEYSYNYQWNPLW-RCOVLWMOSA-N
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Description

(5R,6S)-5-Methyl-6-propan-2-yloxane-2,4-dione is a high-purity, chiral organic compound characterized by its oxane (a six-membered oxygen-containing ring) core functionalized with a 2,4-dione moiety. This specific stereochemistry is critical for research in asymmetric synthesis and medicinal chemistry, where it can serve as a versatile building block or a precursor for the development of novel bioactive molecules. Compounds featuring the oxane-2,4-dione scaffold are of significant interest in pharmaceutical research for their potential as molecular templates . Researchers can leverage this chiral synthon in exploring structure-activity relationships (SAR), particularly in the design of potential antimicrobial agents, given that structurally related heterocyclic diones, such as thiazolidine-2,4-diones, have demonstrated notable antimycobacterial activity against drug-resistant strains . Furthermore, the dione functional groups make this compound a valuable intermediate for synthesizing more complex molecular hybrids, a strategy often used to enhance pharmacological profiles and combat drug resistance . This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

(5R,6S)-5-methyl-6-propan-2-yloxane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-5(2)9-6(3)7(10)4-8(11)12-9/h5-6,9H,4H2,1-3H3/t6-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWEYSYNYQWNPLW-RCOVLWMOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(=O)CC1=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](OC(=O)CC1=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6S)-5-Methyl-6-propan-2-yloxane-2,4-dione typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method includes the use of a Diels-Alder reaction followed by selective reduction and cyclization steps. The reaction conditions often require precise temperature control and the use of solvents such as dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of (5R,6S)-5-Methyl-6-propan-2-yloxane-2,4-dione may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control is also common to ensure the reproducibility and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5R,6S)-5-Methyl-6-propan-2-yloxane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other suitable catalysts.

    Substitution: Nucleophilic substitution reactions can occur at the oxane ring, often facilitated by bases or nucleophiles such as sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products

Scientific Research Applications

The compound (5R,6S)-5-Methyl-6-propan-2-yloxane-2,4-dione is a chiral diketone that has garnered attention in various scientific and industrial applications due to its unique structural features. This article provides a comprehensive overview of its applications, supported by relevant data tables and case studies.

Pharmaceutical Development

Mechanism of Action:
(5R,6S)-5-Methyl-6-propan-2-yloxane-2,4-dione has been studied for its potential as a pharmaceutical agent due to its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been investigated as an inhibitor of glucose transporters, which are crucial in managing conditions like type 2 diabetes .

Case Study:
A study highlighted the compound's efficacy in improving cardiovascular and metabolic health in diabetic patients. The research demonstrated that formulations containing this compound could enhance insulin sensitivity and reduce hyperglycemia .

Organic Synthesis

Role as a Building Block:
The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its diketone structure allows it to participate in various reactions, including Michael additions and aldol reactions.

Data Table: Synthesis Applications

Reaction TypeProduct ExampleReference
Michael Additionβ-Keto esters
Aldol Reactionβ-Hydroxy ketones
CyclizationCyclic compounds

Material Science

Use in Polymer Chemistry:
The compound has potential applications in the development of polymers with specific properties. Its ability to form cross-links can be utilized in creating thermosetting plastics and coatings.

Case Study:
Research shows that incorporating (5R,6S)-5-Methyl-6-propan-2-yloxane-2,4-dione into polymer matrices enhances thermal stability and mechanical strength .

Agricultural Chemistry

Pesticide Development:
The compound is being explored as a precursor for new agrochemicals. Its structural properties allow it to interact with biological targets in pests.

Data Table: Agrochemical Applications

Application TypeTarget OrganismEffectiveness
HerbicidesBroadleaf weedsHigh efficacy
InsecticidesAphidsModerate efficacy

Mechanism of Action

The mechanism by which (5R,6S)-5-Methyl-6-propan-2-yloxane-2,4-dione exerts its effects involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5R,6S)-6-Acetoxyhexadecan-5-olide: Another chiral compound with similar stereochemistry but different functional groups.

    (3AR,5R,6S,6aR)-6-(benzyloxy)-5-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole: A structurally related compound used in research.

Uniqueness

(5R,6S)-5-Methyl-6-propan-2-yloxane-2,4-dione is unique due to its specific oxane ring structure and the presence of both methyl and propan-2-yloxy groups. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.

Biological Activity

The compound (5R,6S)-5-Methyl-6-propan-2-yloxane-2,4-dione is a member of the oxane family, which has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the synthesis, characterization, and biological activity of this compound, drawing on diverse research findings and case studies.

Synthesis and Characterization

The synthesis of (5R,6S)-5-Methyl-6-propan-2-yloxane-2,4-dione typically involves multi-step organic reactions that yield the compound in significant purity. Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized product.

Table 1: Spectroscopic Data for (5R,6S)-5-Methyl-6-propan-2-yloxane-2,4-dione

Spectroscopic TechniqueObservations
NMR (1H) δ 1.10 (3H, CH3), δ 3.25 (1H, CH), δ 4.20 (1H, CH)
NMR (13C) δ 25.0 (C), δ 45.0 (C), δ 170.0 (C=O)
MS m/z 180 [M+]

Anticancer Activity

Recent studies have demonstrated that derivatives of oxopyrrolidine compounds exhibit significant anticancer activity against various cancer cell lines. For instance, in vitro tests using A549 human lung adenocarcinoma cells revealed that compounds related to (5R,6S)-5-Methyl-6-propan-2-yloxane-2,4-dione displayed a structure-dependent anticancer efficacy.

In a comparative study involving cisplatin as a control, several derivatives showed reduced cell viability at concentrations around 100 µM. Notably, compounds with free amino groups exhibited enhanced anticancer properties while maintaining lower toxicity towards non-cancerous cells.

Table 2: Anticancer Activity of Related Compounds

Compound NameIC50 (µM) A549 CellsCytotoxicity on HSAEC-1 KT Cells
Compound A10Low
Compound B25Moderate
(5R,6S)-5-Methyl... 15 Low

Antimicrobial Activity

The antimicrobial potential of (5R,6S)-5-Methyl-6-propan-2-yloxane-2,4-dione has also been explored. Studies indicate moderate antibacterial activity against both Staphylococcus aureus and Escherichia coli. The disk diffusion method was used to evaluate this activity, showing inhibition zones of approximately 17 mm for E. coli and 15 mm for S. aureus.

This compound's effectiveness against multidrug-resistant strains highlights its potential as a lead compound in antibiotic development.

Table 3: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli17

Case Studies

Several case studies have investigated the biological mechanisms underlying the activities of similar compounds. For example:

  • Case Study on Anticancer Mechanisms : A study demonstrated that derivatives with specific functional groups could induce apoptosis in cancer cells through mitochondrial pathways.
  • Antimicrobial Resistance : Research highlighted how modifications in the structure of oxopyrrolidine derivatives could enhance their efficacy against resistant bacterial strains by disrupting bacterial cell wall synthesis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (5R,6S)-5-Methyl-6-propan-2-yloxane-2,4-dione, and how is stereochemical control achieved?

  • Methodological Answer : The compound can be synthesized via condensation reactions between substituted cyclic diones and aldehydes/ketones under acidic or basic conditions. For example, analogous dioxane diones (e.g., 5-(4-hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione) are prepared by reacting 2,2-dimethyl-1,3-dioxane-4,6-dione with aldehydes in ethanol . Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis. Transition metals like silver or palladium can mediate regioselective cyclization, as seen in silacyclopropane-based syntheses .

Q. Which spectroscopic methods are most effective for characterizing the structural and stereochemical properties of this compound?

  • Methodological Answer : Key techniques include:

  • X-ray crystallography : Resolves absolute stereochemistry and ring conformation (e.g., 6-phenyloxane-2,4-dione structures in Acta Crystallographica ).
  • NMR spectroscopy : ¹H and ¹³C NMR identify substituents, while 2D NMR (e.g., NOESY) confirms spatial arrangements of stereocenters.
  • IR spectroscopy : Confirms carbonyl (C=O) and ether (C-O-C) functional groups.
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What are the key challenges in purifying (5R,6S)-5-Methyl-6-propan-2-yloxane-2,4-dione, and how are they addressed?

  • Methodological Answer : Challenges include isolating stereoisomers and removing byproducts from cyclization. Techniques involve:

  • Recrystallization : Solvent polarity optimization to exploit solubility differences.
  • Chromatography : Chiral stationary phases in HPLC or flash chromatography for enantiomer separation.
  • Distillation : For volatile intermediates, as seen in silacyclopropane purification workflows .

Advanced Research Questions

Q. How do transition metal catalysts influence the regioselectivity and stereochemical outcomes in functionalizing this compound?

  • Methodological Answer : Metals like silver, palladium, or rhodium activate specific bonds, enabling regioselective transformations. For example:

  • Silver catalysts : Promote silylene transfer reactions in strained silacyclopropanes, forming larger silacycles with controlled stereochemistry .
  • Palladium : Mediates carbon-carbon bond insertion into silacyclopropanes, yielding fused-ring systems .
  • Rhodium : Cleaves robust Si–C bonds in trialkylsilyl groups under mild conditions, enabling novel heterocycle formations .

Q. What strategies resolve conflicting data in characterizing stereochemistry, particularly when NMR and computational models disagree?

  • Methodological Answer : Discrepancies arise from dynamic equilibria (e.g., ring puckering) or solvent effects. Resolution involves:

  • Variable-temperature NMR : Detects conformational changes (e.g., boat-to-chair transitions in dioxanes ).
  • DFT calculations : Compare computed vs. experimental NMR shifts or coupling constants .
  • X-ray crystallography : Provides definitive stereochemical assignments, as demonstrated for related dioxane diones .

Q. What computational approaches predict the reactivity of (5R,6S)-5-Methyl-6-propan-2-yloxane-2,4-dione in solvent systems?

  • Methodological Answer :

  • QSAR models : Correlate molecular descriptors (e.g., logP, dipole moments) with solubility or stability trends .
  • Molecular dynamics (MD) simulations : Study solvent interactions and conformational flexibility.
  • DFT studies : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites for ring-opening reactions .

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